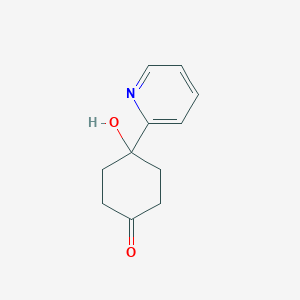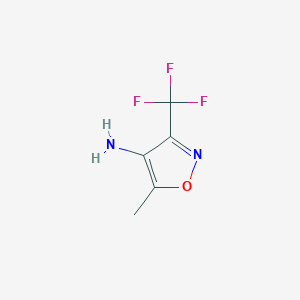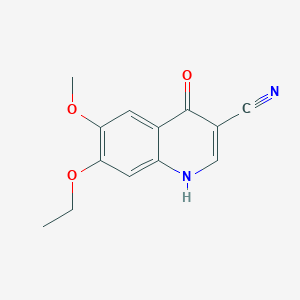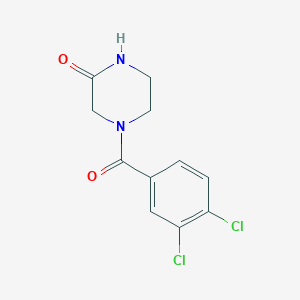
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6H-Purin-6-one.
Functionalization: The purine derivative undergoes a series of functionalization reactions to introduce the amino group at the 2-position and the acetyloxypropoxy group at the 9-position.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications, such as antiviral or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The acetyloxypropoxy group may enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxypropoxy)-1,9-dihydro-
- 6H-Purin-6-one, 2-amino-9-(2,3-dimethoxypropoxy)-1,9-dihydro-
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 9-position. While 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate has an acetyloxypropoxy group, the similar compounds have dihydroxypropoxy or dimethoxypropoxy groups.
- Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.
特性
CAS番号 |
114778-61-9 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl acetate |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)18-3-2-4-19-15-5-12-7-8(15)13-10(11)14-9(7)17/h5H,2-4H2,1H3,(H3,11,13,14,17) |
InChIキー |
ACLNDNSSROFMMN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCON1C=NC2=C1N=C(NC2=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8787069.png)



![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8787089.png)


![1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone](/img/structure/B8787109.png)





